2,5-Bis(trifluoromethyl)phenylacetic acid
CAS No.: 302912-02-3
Cat. No.: VC1993303
Molecular Formula: C10H6F6O2
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 302912-02-3 |
---|---|
Molecular Formula | C10H6F6O2 |
Molecular Weight | 272.14 g/mol |
IUPAC Name | 2-[2,5-bis(trifluoromethyl)phenyl]acetic acid |
Standard InChI | InChI=1S/C10H6F6O2/c11-9(12,13)6-1-2-7(10(14,15)16)5(3-6)4-8(17)18/h1-3H,4H2,(H,17,18) |
Standard InChI Key | AWTNYFICBCCTBY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)C(F)(F)F |
Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
2,5-Bis(trifluoromethyl)phenylacetic acid is an aromatic compound featuring two trifluoromethyl (CF₃) groups at positions 2 and 5 of the phenyl ring, with an acetic acid moiety attached. This particular arrangement of functional groups contributes to its unique chemical and physical properties, distinguishing it from similar compounds with different substitution patterns.
Property | Value |
---|---|
CAS Number | 302912-02-3 |
Molecular Formula | C₁₀H₆F₆O₂ |
Molecular Weight | 272.14 g/mol |
IUPAC Name | 2-[2,5-bis(trifluoromethyl)phenyl]acetic acid |
InChI | InChI=1S/C10H6F6O2/c11-9(12,13)6-1-2-7(10(14,15)16)5(3-6)4-8(17)18/h1-3H,4H2,(H,17,18) |
InChI Key | AWTNYFICBCCTBY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)C(F)(F)F |
PubChem Compound ID | 2773201 |
The molecular structure features a benzene ring with two trifluoromethyl groups at positions 2 and 5, and a -CH₂COOH group attached to position 1. This arrangement creates an asymmetric distribution of electron density across the molecule, influencing its reactivity patterns and intermolecular interactions.
Physical and Chemical Properties
The physical and chemical properties of 2,5-Bis(trifluoromethyl)phenylacetic acid are significantly influenced by its structural features, particularly the presence of strongly electron-withdrawing trifluoromethyl groups.
Physical Properties
The compound exists as a white to off-white solid at room temperature. While specific melting point data for this exact compound isn't provided in the search results, related compounds with similar structures typically exhibit melting points in the range of 85-123°C .
The presence of trifluoromethyl groups significantly enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it particularly valuable in applications requiring membrane permeability, such as drug development.
Chemical Properties
The chemical reactivity of 2,5-Bis(trifluoromethyl)phenylacetic acid is largely determined by two key functional groups:
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The carboxylic acid group (-COOH), which can participate in typical carboxylic acid reactions including esterification, amidation, and reduction.
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The trifluoromethyl groups, which are strong electron-withdrawing groups that affect the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution but more reactive toward nucleophilic attack.
The acid-base properties are influenced by the trifluoromethyl groups, which likely increase the acidity of the carboxylic acid functionality through inductive effects, resulting in a lower pKa value compared to simple phenylacetic acid.
Synthesis Methods
The synthesis of 2,5-Bis(trifluoromethyl)phenylacetic acid typically employs specialized organic chemistry techniques due to the presence of multiple fluorine atoms.
Laboratory Scale Synthesis
One common synthetic route involves the fluorination of appropriate precursor compounds. A frequently employed method is the reaction of 2,5-diaminobenzoic acid with trifluoroacetic anhydride, followed by subsequent transformations to introduce the acetic acid moiety.
Alternative routes might include:
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Direct fluorination of phenylacetic acid derivatives using specific fluorinating agents
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Construction of the molecule from appropriately substituted building blocks
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Functional group transformations of pre-fluorinated intermediates
Industrial Production
On an industrial scale, the production of 2,5-Bis(trifluoromethyl)phenylacetic acid takes place in cGMP (current Good Manufacturing Practice) facilities. These facilities are equipped with specialized equipment designed to handle high-potency active pharmaceutical ingredients (HPAPIs) with occupational exposure limits (OEL) below 1 μg/m³.
The industrial synthesis often requires careful control of reaction conditions, specialized equipment for handling fluorinated reagents, and rigorous purification procedures to achieve the desired purity levels for research or pharmaceutical applications.
Chemical Reactions and Reactivity
2,5-Bis(trifluoromethyl)phenylacetic acid participates in various chemical reactions, primarily centered around the carboxylic acid functional group and influenced by the electronic effects of the trifluoromethyl substituents.
Types of Reactions
The compound undergoes several characteristic reactions:
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Oxidation reactions: The compound can be oxidized to form corresponding carboxylic acid derivatives, although the carboxylic acid group is already at a high oxidation state.
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Reduction reactions: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms, typically using strong reducing agents.
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Substitution reactions: The trifluoromethyl groups can potentially be substituted with other functional groups under specific conditions, although such transformations are challenging due to the strength of the C-F bond.
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Esterification: The carboxylic acid group can react with alcohols to form esters, which might be useful intermediates in further synthetic applications.
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Amidation: Reaction with amines to form amides, potentially useful for creating peptide-like structures or pharmaceutical intermediates.
Common Reagents and Conditions
Common reagents used in reactions with 2,5-Bis(trifluoromethyl)phenylacetic acid include:
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Oxidizing agents like potassium permanganate for oxidation reactions
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Reducing agents like lithium aluminum hydride for reduction of the carboxylic acid group
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Nucleophiles for substitution reactions under appropriate conditions
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Coupling reagents for amide formation
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Catalysts for esterification reactions
The specific reaction conditions (temperature, solvent, catalyst, etc.) vary depending on the desired transformation and must be carefully controlled to achieve good yields and selectivity.
Biological Activity and Applications
The biological activity of 2,5-Bis(trifluoromethyl)phenylacetic acid is of particular interest due to its unique structural features and potential pharmaceutical applications.
Anticancer Activity
Preliminary studies suggest that 2,5-Bis(trifluoromethyl)phenylacetic acid may possess anticancer properties. These effects are possibly mediated through modulation of signaling pathways involved in cell proliferation and apoptosis. The compound's ability to penetrate biological membranes due to its lipophilicity may contribute to its effectiveness in this regard.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic is particularly relevant in the context of drug design, where enzyme inhibition can lead to therapeutic effects.
Research Applications
In addition to its potential therapeutic applications, 2,5-Bis(trifluoromethyl)phenylacetic acid has several research applications:
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Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.
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Medicinal Chemistry: The compound is valuable in drug discovery programs, particularly in the development of compounds targeting specific enzymes or receptors.
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Chemical Biology: It can be used to probe biological pathways and mechanisms, leveraging its unique structural features and reactivity patterns.
Mechanism of Action
The biological effects of 2,5-Bis(trifluoromethyl)phenylacetic acid are likely mediated through several molecular mechanisms.
Interaction with Cellular Targets
The mechanism of action involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This property makes it valuable for studying membrane-associated processes and potentially for drug delivery systems.
Modulation of Signaling Pathways
The compound may influence cellular signaling pathways through:
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Hydrogen Bonding: Formation of strong hydrogen bonds with active sites on proteins.
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Van der Waals Interactions: Enhanced binding affinity to target molecules through non-covalent interactions.
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Lipophilicity Effects: Better membrane penetration, enabling access to intracellular targets.
These interactions collectively contribute to the compound's biological effects, including potential anticancer activity and enzyme inhibition.
Comparison with Similar Compounds
To better understand the unique properties of 2,5-Bis(trifluoromethyl)phenylacetic acid, it is valuable to compare it with structurally related compounds.
Comparison with Isomeric Compounds
The positional isomers exhibit different physical and chemical properties due to the varying electronic effects and steric influences of the trifluoromethyl groups. These differences can significantly impact their biological activities and potential applications.
Comparison with Related Fluorinated Compounds
2,5-Bis(trifluoromethyl)phenylacetic acid differs from mono-trifluoromethylated phenylacetic acids in having stronger electron-withdrawing effects and higher lipophilicity. Compared to non-fluorinated phenylacetic acid, it exhibits enhanced metabolic stability and membrane permeability, properties that are highly valuable in medicinal chemistry applications .
The increased lipophilicity and metabolic stability of fluorinated compounds generally translate to improved pharmacokinetic properties in drug development, explaining the significant interest in compounds like 2,5-Bis(trifluoromethyl)phenylacetic acid in pharmaceutical research.
Current Research and Future Directions
Current research on 2,5-Bis(trifluoromethyl)phenylacetic acid and related compounds highlights their importance in various scientific fields.
Pharmaceutical Development
The compound shows promise in drug development, particularly due to the beneficial effects of trifluoromethyl groups on drug properties. These groups can enhance potency by modifying interactions with biological targets.
Future Research Directions
Future research may focus on:
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Detailed structure-activity relationship studies to optimize biological activity
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Development of novel synthetic routes for more efficient production
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Exploration of additional biological targets and mechanisms of action
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Investigation of potential applications in areas such as catalysis, materials science, or agrochemicals
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